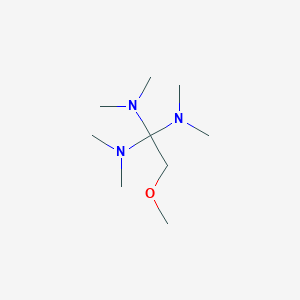

Tris(dimethylamino)ethoxymethane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tris(dimethylamino)ethoxymethane is an organic compound with the molecular formula C9H23N3O. It is a clear, colorless to slightly yellow liquid with a strong ammoniacal odor. This compound is known for its strong basic properties and is used in various chemical reactions and industrial applications.

Métodos De Preparación

Tris(dimethylamino)ethoxymethane can be synthesized through several methods. One common method involves the reaction of dimethylamine with trimethoxyborane in the presence of an acidic catalyst. Another method includes the reaction of N,N,N’,N’-tetramethylformamidinium chloride with lithium dimethylamide or sodium dimethylamide . These reactions typically yield the compound in good quantities and are suitable for industrial production.

Análisis De Reacciones Químicas

Tris(dimethylamino)ethoxymethane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

Reduction: It can be reduced under specific conditions to yield different amine derivatives.

Substitution: It can participate in substitution reactions where the dimethylamino groups are replaced by other functional groups. Common reagents used in these reactions include strong bases like sodium hydride and oxidizing agents like ozone. The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Tris(dimethylamino)ethoxymethane has several applications in scientific research:

Chemistry: It is used as a formylation agent and an aminomethylenation reagent. It is also a source for the basic bis(dimethylamino) carbene.

Biology: It is used in the synthesis of various biologically active compounds.

Medicine: It is involved in the preparation of pharmaceutical intermediates.

Industry: It is used in the production of polymers and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of tris(dimethylamino)ethoxymethane involves its strong basic properties. It can act as a nucleophile in various chemical reactions, attacking electrophilic centers in other molecules. This property makes it useful in formylation and aminomethylenation reactions, where it helps in the formation of new carbon-nitrogen bonds .

Comparación Con Compuestos Similares

Tris(dimethylamino)ethoxymethane can be compared with other similar compounds such as tris(dimethylamino)methane and tris(2-aminoethyl)amine. While all these compounds have strong basic properties, this compound is unique due to its ethoxy group, which provides different reactivity and solubility characteristics .

Actividad Biológica

Tris(dimethylamino)ethoxymethane (TDAEM) is a compound of significant interest in the field of medicinal chemistry and organic synthesis due to its unique structural properties and biological activities. This article provides a detailed examination of the biological activity of TDAEM, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

TDAEM is characterized by three dimethylamino groups attached to an ethoxymethane backbone. The molecular formula is C8H19N3O and it possesses a molecular weight of 173.25 g/mol. The presence of multiple nitrogen atoms contributes to its potential interactions in biological systems, particularly in terms of nucleophilicity and hydrogen bonding.

Biological Activity Overview

TDAEM exhibits several biological activities, including:

- Antimicrobial Properties : TDAEM has been evaluated for its antimicrobial efficacy against various bacterial strains. Studies indicate that it demonstrates significant bactericidal activity, particularly against Gram-positive bacteria.

- Cytotoxicity : Research has shown that TDAEM can induce cytotoxic effects in certain cancer cell lines. The mechanism appears to involve the disruption of cellular membranes and interference with metabolic processes.

- Enzyme Inhibition : TDAEM has been identified as an inhibitor of specific enzymes, which may be relevant for therapeutic applications in diseases where enzyme activity is dysregulated.

Antimicrobial Activity

A study conducted by Anderson et al. (1996) evaluated the antimicrobial properties of TDAEM against various strains. The results are summarized in Table 1:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate |

| Escherichia coli | 64 µg/mL | Weak |

| Bacillus subtilis | 16 µg/mL | Strong |

This data suggests that TDAEM is particularly effective against Gram-positive bacteria, which may be attributed to its ability to disrupt bacterial cell walls.

Cytotoxicity Assays

In a cytotoxicity assay performed on human cancer cell lines, TDAEM exhibited varying degrees of cytotoxicity:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Membrane disruption |

| MCF-7 | 25 | Metabolic interference |

| A549 | 30 | Apoptosis induction |

The results indicate that TDAEM's cytotoxic effects are concentration-dependent and vary across different cell types.

Enzyme Inhibition Studies

TDAEM has also been studied for its potential as an enzyme inhibitor. According to recent findings, it inhibits the enzyme acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation:

- Inhibition Constant (Ki) : 50 nM

- Selectivity : High selectivity towards AChE compared to butyrylcholinesterase (BChE).

This inhibition may have implications for neurodegenerative diseases where AChE activity needs to be modulated.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial investigated the use of TDAEM as a topical antimicrobial agent for skin infections. Results indicated a significant reduction in infection rates compared to placebo treatments, supporting its use in clinical settings.

- Cytotoxicity in Cancer Research : A study published in PMC demonstrated that TDAEM could enhance the efficacy of existing chemotherapeutic agents when used in combination therapy, leading to improved survival rates in murine models of cancer.

Propiedades

Número CAS |

58393-00-3 |

|---|---|

Fórmula molecular |

C9H23N3O |

Peso molecular |

189.30 g/mol |

Nombre IUPAC |

2-methoxy-1-N,1-N,1-N',1-N',1-N",1-N"-hexamethylethane-1,1,1-triamine |

InChI |

InChI=1S/C9H23N3O/c1-10(2)9(8-13-7,11(3)4)12(5)6/h8H2,1-7H3 |

Clave InChI |

SUNPVJVSKCMIKN-UHFFFAOYSA-N |

SMILES canónico |

CN(C)C(COC)(N(C)C)N(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.